![molecular formula C25H18O2 B14179099 1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-89-5](/img/structure/B14179099.png)
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and applications in various fields. This compound belongs to the class of naphthopyrans, which are characterized by their photochromic properties, meaning they can change color when exposed to light. The compound’s structure includes a naphthalene ring fused with a pyran ring, and it is substituted with phenyl groups, enhancing its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be synthesized through several methods. One common approach involves the reaction of naphthol with benzaldehyde in the presence of an acid catalyst. The reaction typically proceeds through a condensation mechanism, forming the naphthopyran ring system .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized naphthopyrans .
Applications De Recherche Scientifique
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of photochromic lenses and other optical devices.
Mécanisme D'action
The mechanism of action of 1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a color change. This process involves the formation of a colored merocyanine form, which can revert to the original colorless form in the absence of light. The excited singlet and triplet states play crucial roles in this photochromic mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran with similar photochromic properties but different substitution patterns.
1H-Naphtho[2,3-c]pyran-4-ol: A related compound with hydroxyl substitution, affecting its reactivity and applications.
1H-Naphtho[2,3-c]pyran, 3,4-dihydro-5,10-dimethoxy-: A derivative with methoxy groups, influencing its electronic properties and stability.
Uniqueness
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its specific substitution pattern with phenyl groups, which enhances its stability and reactivity. This makes it particularly suitable for applications requiring robust photochromic materials .
Propriétés
Numéro CAS |
923026-89-5 |
|---|---|
Formule moléculaire |
C25H18O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1,10-diphenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C25H18O2/c26-22-16-27-25(18-11-5-2-6-12-18)24-21(22)15-19-13-7-8-14-20(19)23(24)17-9-3-1-4-10-17/h1-15,25H,16H2 |
Clé InChI |
LBNBRVYITCYHAO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=CC3=CC=CC=C3C(=C2C(O1)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


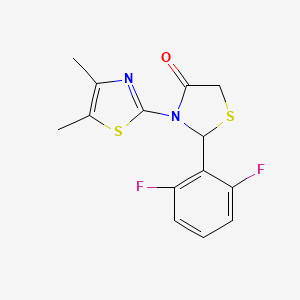
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
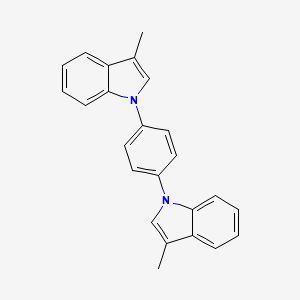
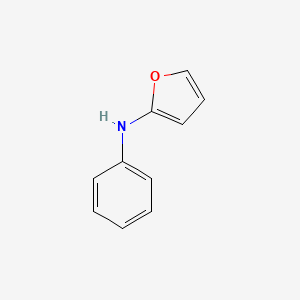
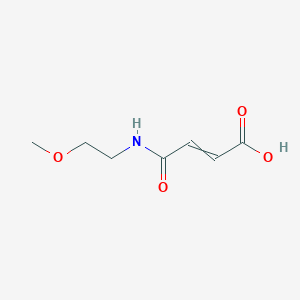
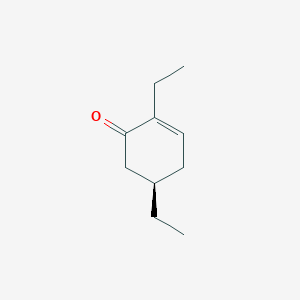
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)
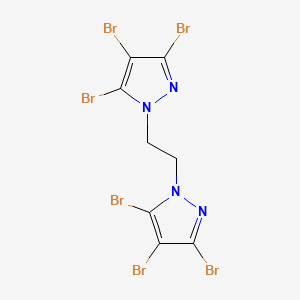
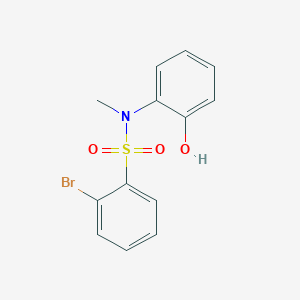


![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
